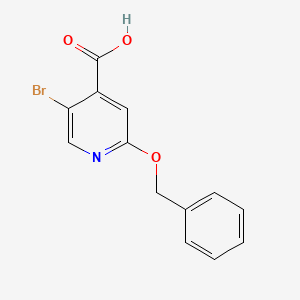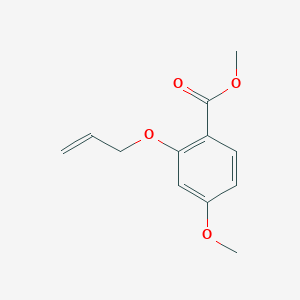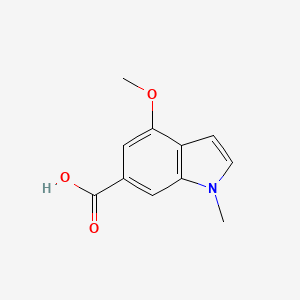![molecular formula C12H12F5NO2 B13892843 3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)
3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and potential in medicinal chemistry . Trifluoroacetic acid is a strong organic acid widely used in organic synthesis .
Vorbereitungsmethoden
The synthesis of 3-[(2,4-Difluorophenyl)methyl]azetidine typically involves the reaction of 2,4-difluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The resulting product is then treated with trifluoroacetic acid to yield the final compound . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azetidine derivatives and trifluoroacetic acid-containing molecules. Compared to these compounds, 3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid is unique due to its specific combination of structural features, which confer distinct reactivity and biological activity . Some similar compounds are:
- 3-(2,2-Difluorocyclopropyl)azetidine
- 3-(2,4-Difluorophenyl)azetidine
This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12F5NO2 |
|---|---|
Molekulargewicht |
297.22 g/mol |
IUPAC-Name |
3-[(2,4-difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H11F2N.C2HF3O2/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;3-2(4,5)1(6)7/h1-2,4,7,13H,3,5-6H2;(H,6,7) |
InChI-Schlüssel |
WUUIPHOKSXJZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CC2=C(C=C(C=C2)F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)


![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)



![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)


![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)


![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
